molecular formula C22H16ClN3O B10891753 N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10891753
M. Wt: 373.8 g/mol
InChI Key: VHSLYGRVNDRCDW-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the 3-methylphenyl group and the 4-chloropyridin-2-yl group can be done through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent for various diseases due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide Derivatives: Compounds with similar structures but different substituents on the quinoline ring.

    Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.

Uniqueness

N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c1-14-5-4-6-15(11-14)20-13-18(17-7-2-3-8-19(17)25-20)22(27)26-21-12-16(23)9-10-24-21/h2-13H,1H3,(H,24,26,27)

InChI Key

VHSLYGRVNDRCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC(=C4)Cl

Origin of Product

United States

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